HIV-1 Antiviral Activity of Derived Carboxamides: 7,7-Dimethyl vs. Des-Methyl Scaffold in a Head-to-Head Study
In a direct head‑to‑head comparison within a single synthetic and biological study, carboxamide derivatives prepared from 7,7‑dimethyl‑2,5‑dioxo‑1,2,5,6,7,8‑hexahydroquinoline‑3‑carboxylic acid (6a) were evaluated alongside derivatives from the des‑methyl analogue (6b) for anti‑HIV‑1 activity in infected MT4 cells at 100 µM [1]. The 7,7‑dimethyl series (compounds 3a–3f, 9a–d) displayed antiviral inhibition ranging from 8% to 36%, whereas the des‑methyl series (3g–3m) included compound 3h with only 0.4% inhibition, representing a >90‑fold activity differential within the same assay platform [1].
| Evidence Dimension | Antiviral activity (% inhibition of HIV-1 in MT4 cells at 100 µM single dose) |
|---|---|
| Target Compound Data | Carboxamides from 7,7‑dimethyl acid (6a): 8–36% inhibition; e.g., 3c = 36%, 3d = 36%, 3e = 36% [1] |
| Comparator Or Baseline | Carboxamides from des‑methyl acid (6b): compound 3h = 0.4% inhibition, 3g = 25%, 3i = 29% [1] |
| Quantified Difference | Up to 90‑fold difference (36% vs. 0.4%); 3h from 6b is essentially inactive |
| Conditions | MT4 cell line infected with HIV-1; single‑dose 100 µM; cytotoxicity CC₅₀ >200 µM for all compounds |
Why This Matters
This head‑to‑head dataset demonstrates that the 7,7‑dimethyl substitution is a structural determinant of antiviral activity in the carboxamide series; procurement of the non‑methylated analogue would deprive a screening campaign of the active scaffold phenotype.
- [1] Mohlala, R. L.; Coyanis, E. M.; Fish, M. Q.; Bode, M. L. Synthesis of Hexahydroquinoline-3-carboxamide Derivatives and Their HIV-1 Antiviral Activity. Heterocycles 2022, 104 (5), 894–916 (Table 3). View Source
